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Compound of Interest

Compound Name: Methyl tosylcarbamate

Cat. No.: B133023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
tosylcarbamate (CAS 14437-03-7), a key intermediate in organic synthesis. The document

presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data in a structured format, along with detailed experimental protocols for data

acquisition.

Compound Information
Compound Name: Methyl tosylcarbamate

Synonyms: Methyl N-(p-toluenesulfonyl)carbamate, Methyl N-(p-tosyl)carbamate

CAS Number: 14437-03-7

Molecular Formula: C₉H₁₁NO₄S

Molecular Weight: 229.25 g/mol

Structure: 
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Spectroscopic Data
The following sections summarize the key spectroscopic data for methyl tosylcarbamate.

The ¹H and ¹³C NMR data are crucial for the structural elucidation of methyl tosylcarbamate,

confirming the presence of the tosyl and methyl carbamate moieties. The data presented here

is based on experimental findings.

Table 1: ¹H NMR Data for Methyl Tosylcarbamate

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.94–7.92 d 8.0 2H
Ar-H (ortho to

SO₂)

7.85 s - 1H N-H

7.36–7.34 d 8.0 2H
Ar-H (meta to

SO₂)

3.70 s - 3H O-CH₃

2.45 s - 3H Ar-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for Methyl Tosylcarbamate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b133023?utm_src=pdf-body
https://www.benchchem.com/product/b133023?utm_src=pdf-body
https://www.benchchem.com/product/b133023?utm_src=pdf-body
https://www.benchchem.com/product/b133023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

151.0 C=O

145.2 Ar-C (para to CH₃)

135.3 Ar-C (ipso to SO₂)

129.6 Ar-CH (meta to SO₂)

128.6 Ar-CH (ortho to SO₂)

53.6 O-CH₃

21.7 Ar-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

An experimental IR spectrum for methyl tosylcarbamate is not readily available in the public

domain. However, the expected characteristic absorption bands for its functional groups are

presented in Table 3. These values are based on established correlation tables for infrared

spectroscopy.

Table 3: Expected Characteristic IR Absorption Bands for Methyl Tosylcarbamate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3400-3200 Medium N-H Stretch (Sulfonamide)

3000-2850 Medium C-H Stretch (Alkyl)

~1740 Strong C=O Stretch (Carbamate)

~1600, ~1475 Medium-Weak C=C Stretch (Aromatic)

1350-1300 Strong
S=O Asymmetric Stretch

(Sulfonamide)

1170-1150 Strong
S=O Symmetric Stretch

(Sulfonamide)

1250-1200 Strong C-O Stretch (Carbamate)

The mass spectrometry data provides information about the molecular weight and

fragmentation pattern of methyl tosylcarbamate. The following data was obtained via Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 4: Mass Spectrometry Data for Methyl Tosylcarbamate

m/z Relative Intensity (%) Assignment

229 - [M]⁺ (Molecular Ion)

Note: The relative intensity for the molecular ion was not specified in the available literature.

Further fragmentation data was not fully detailed.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

3.1.1 Sample Preparation

Weigh approximately 10-20 mg of solid methyl tosylcarbamate.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

3.1.2 ¹H NMR Data Acquisition

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters

on a 400 MHz spectrometer would include:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16

Process the acquired Free Induction Decay (FID) with an exponential window function (line

broadening of 0.3 Hz).

Perform Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

3.1.3 ¹³C NMR Data Acquisition

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

Tune and match the probe for ¹³C.
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Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Typical

parameters on a 100 MHz spectrometer would include:

Pulse angle: 30 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2 seconds

Number of scans: 512-1024 (or more, depending on concentration)

Process the FID with an exponential window function (line broadening of 1-2 Hz).

Perform Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

3.2.1 Sample Preparation (KBr Pellet Method)

Grind a small amount (1-2 mg) of methyl tosylcarbamate with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

3.2.2 Data Acquisition

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3.3.1 Sample Introduction
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Prepare a dilute solution of methyl tosylcarbamate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Introduce the sample into the gas chromatograph (GC) coupled to the mass spectrometer

(MS). The GC will separate the compound from any impurities and the solvent.

3.3.2 Data Acquisition

The sample is vaporized in the GC injection port and carried through the GC column by an

inert carrier gas (e.g., helium).

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pure

organic compound like methyl tosylcarbamate.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Data of Methyl Tosylcarbamate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133023#spectroscopic-data-of-methyl-
tosylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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